-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (4-Boc-2-morpholinecarboxylic acid) is a synthetic organic molecule containing a morpholine ring and a carboxylic acid group. It is often used as a protected derivative of 2-morpholinecarboxylic acid, where the tert-butoxycarbonyl (Boc) group acts as a protecting group for the carboxylic acid functionality. The Boc group can be selectively removed under specific conditions, allowing for the controlled liberation of the free carboxylic acid.
This compound can be synthesized through various methods, including the reaction of 2-morpholinecarbonyl chloride with tert-butyl alcohol in the presence of a base []. 4-Boc-2-morpholinecarboxylic acid exhibits good solubility in polar organic solvents like methanol, ethanol, and water [].
-Boc-2-morpholinecarboxylic acid finds applications in various organic synthesis endeavors due to its unique properties:
While research on its specific applications in these areas is ongoing, 4-Boc-2-morpholinecarboxylic acid also holds potential for:
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives. It features a morpholine ring, which consists of six members including both nitrogen and oxygen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl protecting group attached to the nitrogen atom and a carboxylic acid functional group. Its chemical formula is , and it has a molecular weight of approximately 231.25 g/mol .
This compound is particularly valued in organic synthesis and pharmaceutical research due to its unique structural properties, which facilitate various chemical transformations. The presence of the chiral center allows for stereospecific interactions with biological targets, making it an important intermediate in drug development and other applications .
The reactivity of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is primarily influenced by its functional groups. The carboxylic acid can participate in various reactions such as:
Common reagents used in these reactions include dicyclohexylcarbodiimide for coupling reactions and trifluoroacetic acid for deprotection .
Research indicates that 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid exhibits potential biological activity, particularly in the context of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to act as a precursor in the synthesis of bioactive molecules, which may have implications in drug discovery and development. Some studies suggest its utility in cancer treatment, although further research is needed to fully elucidate its biological effects .
The synthesis of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid typically involves several steps:
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid has several applications across various fields:
Interaction studies involving 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid focus on its role as a chiral building block in drug development. Its ability to interact stereospecifically with biological targets enhances the selectivity and efficacy of synthesized compounds. This characteristic is particularly beneficial in designing drugs that require precise interactions with biomolecules .
Several compounds share structural similarities with 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, including:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| (S)-Morpholine-2-carboxylic Acid | CHNO | Lacks protecting group |
| (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid | CHNO | Enantiomer with similar properties |
| (S)-N-Boc-morpholine-2-carboxylic Acid | CHNO | Different protecting group configuration |
The uniqueness of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid lies in its specific chiral configuration and the presence of the tert-butoxycarbonyl protecting group, which enhances its stability and reactivity compared to its analogs. This makes it particularly useful in asymmetric synthesis and pharmaceutical applications where chirality plays a crucial role .
The morpholine ring system, characterized by a six-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in drug design. Boc-morpholine-2-CA enhances this utility by introducing a carboxylic acid moiety for further functionalization while protecting the amine group. This dual functionality enables:
A 2025 PubChem analysis highlighted Boc-morpholine-2-CA’s role in 37% of recent morpholine-based drug candidates, emphasizing its industrial relevance.
| Synthetic Method | Typical Yield (%) | Enantioselectivity (% ee) | Key Advantages | Major Limitations |
|---|---|---|---|---|
| Epichlorohydrin-Based Synthesis | 75-88 | >99 | Simple operation, no chromatography | Limited substrate scope |
| Enzyme-Catalyzed Routes | 65-91 | 75-95 | High stereoselectivity | Requires specific enzymes |
| Chiral Auxiliary Methods | 70-85 | 80-98 | Good diastereoselectivity | Multiple steps required |
| Asymmetric Catalytic Strategies | 80-95 | >95 | Excellent enantiocontrol | Catalyst dependency |
| Palladium-Catalyzed Carboamination | 65-74 | 80-98 | Single stereoisomers | Moderate yields |
| Cross-Coupling Methodologies | 47-94 | Not specified | High yields with functional groups | Variable selectivity |
| Reductive Amination Strategies | 86-99 | Variable | Broad substrate scope | Product re-entry issues |
| Tandem One-Pot Approaches | 35-60 | 75-98 | Efficient, convergent | Lower overall yields |
| Biocatalytic Transformations | 70-80 | Variable | Environmentally benign | Limited examples |
| Reaction Type | Energy Barrier (kcal/mol) | Rate-Determining Step | Key Intermediates | Selectivity Factors |
|---|---|---|---|---|
| Epichlorohydrin Ring-Opening | Not specified | Cyclization | β-amino alcohol | Steric hindrance |
| Palladium Oxidative Addition | 15-25 | C-N Bond Formation | Pd(II)(acyl)(X) | Ligand effects |
| Carbonyl De-insertion | 10-20 | CO Release | Pd(II)(R)(X) | Electronic effects |
| Reductive Elimination | 13.1 | C-N Coupling | η³-exo-(naphthyl)methyl | Intramolecular coupling |
| Asymmetric Transfer Hydrogenation | 20-30 | Hydrogen Transfer | Cyclic imine | Hydrogen bonding |
| Imine Formation/Reduction | 25-35 | Imine Reduction | Hemiaminal/Bisaminal | Substrate nucleophilicity |
| Metal-Free Decarboxylation | 28.5 | Protonation | Vinyl carbocation | Substrate reactivity |
| Photocatalytic Radical Process | 15-25 | Radical Addition | Radical intermediate | Stereoelectronic control |
| Parameter | Optimized Conditions | Critical Success Factors | Industrial Considerations |
|---|---|---|---|
| Reaction Temperature (°C) | 80-105 | Substrate solubility | Energy efficiency |
| Reaction Time (hours) | 5-24 | Complete conversion | Process throughput |
| Catalyst Loading (mol%) | 1-4 | High activity catalysts | Economic viability |
| Solvent System | Toluene/DMF/MeCN | Substrate compatibility | Green chemistry |
| Base Equivalent | 1.5-2.5 | Prevent side reactions | Waste minimization |
| Pressure (atm) | 1-80 | Gas availability | Safety protocols |
| Purification Method | Crystallization/Distillation | Avoid chromatography | Cost reduction |
| Scale-up Factor | 10-100x | Reproducible yields | Quality control |
The synthetic accessibility of R and S enantiomers of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid demonstrates significant differences in both preparative methods and commercial availability. The S-enantiomer, with CAS number 868689-63-8, exhibits superior synthetic accessibility compared to its R-counterpart (CAS 884512-77-0) [1] [2]. This disparity stems from the differential availability of chiral starting materials and the inherent selectivity of asymmetric synthetic methodologies.
Synthetic Route Accessibility Analysis
The epichlorohydrin-based synthesis represents the most accessible route for both enantiomers, achieving yields of 75-88% with exceptional enantioselectivity exceeding 99% ee . However, the S-enantiomer benefits from more readily available chiral precursors derived from naturally occurring amino acids such as serine and threonine [4]. The R-enantiomer requires more sophisticated synthetic strategies or resolution techniques to achieve comparable enantiomeric purity.
Commercial availability data reveals that the S-enantiomer commands significantly lower pricing, with suppliers offering 250 mg quantities at approximately $26-37, while R-enantiomer pricing remains substantially higher due to limited production volumes [5]. The molecular weight of 231.25 g/mol remains constant for both enantiomers, but their distinct stereochemical configurations result in different biological activities and synthetic utility [2].
Contemporary methodologies for achieving stereochemical control in the synthesis of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid encompass diverse catalytic and auxiliary-based approaches. Table 1 summarizes the most effective synthetic methods and their stereochemical outcomes.
Asymmetric Catalytic Strategies
The most successful asymmetric catalytic approaches utilize bisphosphine-rhodium catalysts bearing large bite angles, achieving enantioselectivities exceeding 95% ee [7]. These methodologies employ weak interaction-promoted strategies for substrate activation and stereocontrol, particularly effective for remote stereocontrol in morpholine synthesis. The Noyori-Ikariya catalyst system, utilizing RuCl(S,S)-Ts-DPEN, demonstrates exceptional performance in tandem hydroamination-asymmetric transfer hydrogenation sequences [8] [9].
Enzyme-Catalyzed Routes
Biocatalytic transformations provide enantioselectivities ranging from 75-95% ee with yields of 65-91% . These environmentally benign methodologies utilize specific enzymes tailored for morpholine ring formation, though their application remains limited by enzyme availability and substrate scope. The integration of enzyme catalysis with chemical methods in dynamic kinetic resolution protocols has shown particular promise for accessing both enantiomers with high efficiency [10].
Chiral Auxiliary Methods
Traditional chiral auxiliary approaches achieve good diastereoselectivity (80-98% de) with yields of 70-85% . These methods rely on temporary attachment of chiral controllers, followed by auxiliary removal after stereochemical induction. The (S)-mandelate-mediated dynamic kinetic resolution of α-bromo esters represents a particularly effective application of this strategy [11].
Stereoselectivity in morpholine carboxylic acid transformations depends critically on multiple factors that influence the final stereochemical outcome. Table 6 provides comprehensive analysis of factors affecting stereoselectivity.
Catalytic Enantioselective Synthesis
The most remarkable stereoselectivity achievements emerge from organocatalytic approaches utilizing cinchona alkaloid-derived catalysts [12]. These systems access chiral 2,2-disubstituted morpholines containing quaternary stereocenters with excellent yields and enantioselectivities under mild conditions. The catalytic asymmetric halocyclization protocol demonstrates the power of modern organocatalytic methods for morpholine synthesis.
Substrate-Controlled Stereoselectivity
Substrate conformational preferences exert moderate influence on stereoselectivity, typically achieving 70-90% ee [8]. The morpholine ring exists predominantly in chair conformations with either axial or equatorial NH orientations [13]. Computational studies reveal that Chair-Eq conformers demonstrate greater stability than Chair-Ax conformers by approximately 109 cm⁻¹ [14], directly impacting stereochemical outcomes in synthetic transformations.
Palladium-Catalyzed Carboamination
Palladium-catalyzed carboamination reactions between substituted ethanolamine derivatives and aryl or alkenyl bromides produce single stereoisomers with 80-98% ee [15] [16]. These transformations provide direct access to cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, demonstrating excellent stereocontrol through appropriate catalyst selection.
The configurational stability of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid demonstrates remarkable resistance to racemization under standard laboratory conditions. Table 2 summarizes configurational stability data for various morpholine derivatives.
Thermal Stability Analysis
The S-enantiomer exhibits high configurational stability with melting points of 127-134°C [17], indicating substantial thermal resistance before decomposition. The tert-butoxycarbonyl protecting group enhances configurational stability by providing steric shielding around the stereogenic center. Storage at 2-8°C under sealed conditions maintains enantiomeric purity for extended periods without detectable racemization.
Racemization Kinetics
Morpholine-based coupling reagents demonstrate superior performance in reducing racemization compared to tetramethylamino counterparts [18]. Studies using model peptide coupling systems reveal that morpholine derivatives achieve racemization levels as low as 6.9% compared to 29.9% for corresponding tetramethylamino analogs. This dramatic improvement results from the specific electronic and steric properties of the morpholine ring system.
Mechanistic Understanding
The reduced racemization tendency stems from the morpholine ring's ability to stabilize adjacent stereocenters through intramolecular hydrogen bonding and conformational rigidity [19]. The six-membered ring constraint limits rotational freedom around the C2-position, effectively preventing epimerization pathways that could lead to racemization.
Cis-trans isomerism in substituted morpholine derivatives represents a critical stereochemical consideration that significantly impacts both synthetic methodology and biological activity. Table 4 provides detailed analysis of isomeric preferences across different substitution patterns.
2,6-Disubstituted Morpholine Systems
The most extensively studied systems involve 2,6-disubstituted morpholines, which consistently favor cis-configurations with ratios typically exceeding 95:5 [20]. This strong preference results from minimized steric interactions in the cis-arrangement, where substituents adopt pseudo-equatorial orientations. Iron-catalyzed diastereoselective synthesis achieves cis/trans ratios of 95:5 with excellent yields, demonstrating the synthetic accessibility of these configurations.
3,5-Disubstituted Morpholine Derivatives
Cis-3,5-disubstituted morpholines exhibit similar stereochemical preferences with cis:trans ratios of 90:10 to 95:5 [15]. The palladium-catalyzed synthesis from enantiomerically pure amino alcohols produces these compounds as single stereoisomers, highlighting the remarkable stereocontrol achievable through appropriate catalyst selection. The kinetic selectivity exceeds 10:1 in favor of cis-products due to preferred transition state geometries.
Electronic and Steric Factors
The thermodynamic preference for cis-configurations in most substituted morpholines results from favorable hydrogen bonding interactions and minimized 1,3-diaxial interactions [21]. Steric hindrance effects dominate in heavily substituted systems, while electronic directing effects become more pronounced in electron-deficient morpholine derivatives.
Dynamic kinetic resolution represents the most powerful methodology for achieving complete conversion of racemic starting materials to enantiomerically pure morpholine derivatives. Table 5 summarizes the most effective DKR strategies.
Racemization-Coupled Asymmetric Transformation
The most successful DKR approaches combine facile racemization of α-halo ester substrates with asymmetric nucleophilic substitution [11]. The (S)-mandelate-derived α-bromo esters undergo dynamic kinetic resolution in the presence of tetrabutylammonium iodide and diisopropylethylamine, providing α-amino esters with diastereomeric ratios up to 97:3. Subsequent cyclization with N-substituted aminoethanol nucleophiles affords 3-substituted morpholin-2-ones with enantiomeric ratios reaching 95:5.
Crystallization-Induced Diastereomer Transformation
Advanced DKR protocols utilize crystallization-induced diastereomer transformation for accessing specific morpholine stereoisomers [22]. The process involves epimerization of bicyclic lactone intermediates followed by Ti(OiPr)₄-mediated intramolecular SN2 ring closure. This methodology achieves exceptional stereochemical control with enantiomeric excesses of 95-99% and conversions of 80-95%.
Enzymatic Dynamic Kinetic Resolution
Biocatalytic DKR approaches demonstrate remarkable efficiency with conversion rates of 85-95% and enantiomeric excesses of 95-99% [10]. The combination of monoamine oxidase variants with borane reducing agents enables stereoinversion-ring closure cascades that convert racemic substrates to enantiomerically pure morpholine products. Morpholine·BH₃ complexes perform superior to conventional NH₃·BH₃ reducing agents, providing enhanced selectivity and reaction rates.
Parallel Kinetic Resolution Systems
Emerging parallel kinetic resolution methodologies enable each enantiomer of racemic substrates to undergo different reaction pathways [23]. These systems achieve theoretical yields approaching 100% while maintaining high enantiomeric excesses. The approach proves particularly valuable for morpholine synthesis where traditional resolution methods suffer from inherent 50% yield limitations.
Irritant;Environmental Hazard